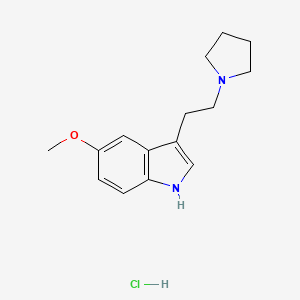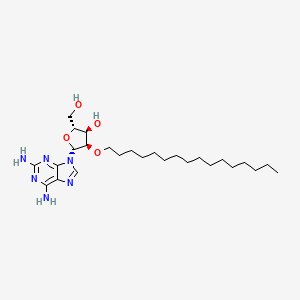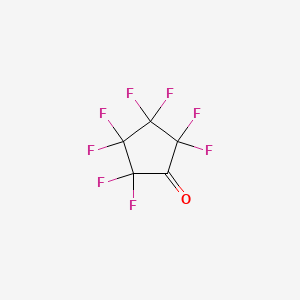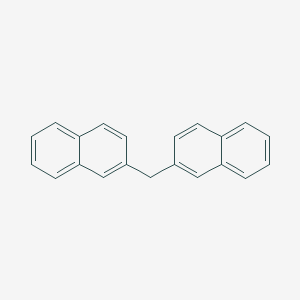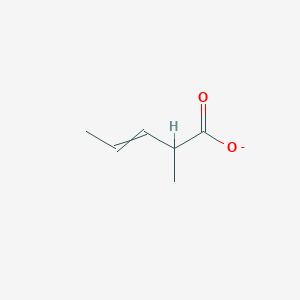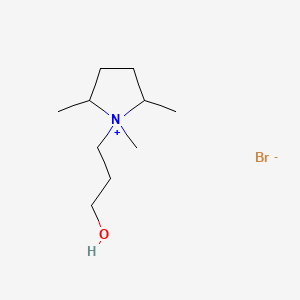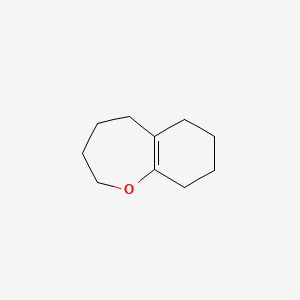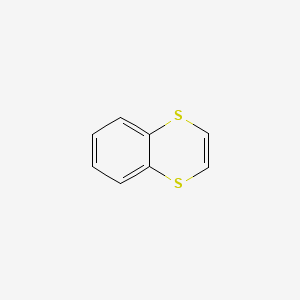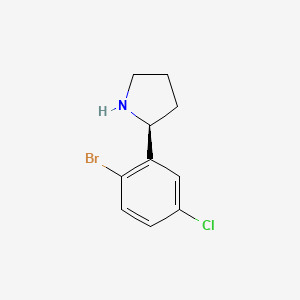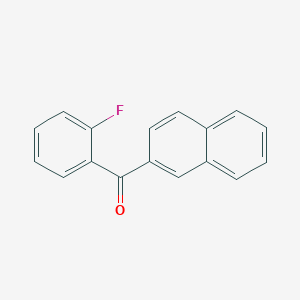
(2-Fluorophenyl)(naphthalen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluorophenyl)(naphthalen-2-yl)methanone is an organic compound that belongs to the class of synthetic cannabinoids It is characterized by the presence of a fluorophenyl group attached to a naphthalenyl methanone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(naphthalen-2-yl)methanone typically involves the reaction of 2-fluorobenzoyl chloride with naphthalene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an inert solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent temperature control and efficient mixing of reactants. The use of automated systems can also enhance the reproducibility and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Fluorophenyl)(naphthalen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Fluorophenyl)(naphthalen-2-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological receptors, particularly cannabinoid receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of (2-Fluorophenyl)(naphthalen-2-yl)methanone involves its interaction with cannabinoid receptors (CB1 and CB2) in the body. The compound mimics the action of natural cannabinoids by binding to these receptors, leading to the activation of various signaling pathways. This interaction can result in physiological effects such as pain relief, anti-inflammatory responses, and modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
(1-(5-Hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202): A synthetic cannabinoid with a hydroxyl group on the pentyl chain.
(1-(4-Pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: Another synthetic cannabinoid with a double bond in the pentyl chain.
Uniqueness: (2-Fluorophenyl)(naphthalen-2-yl)methanone is unique due to the presence of the fluorophenyl group, which can influence its binding affinity and selectivity for cannabinoid receptors. This structural feature may result in distinct pharmacological profiles compared to other synthetic cannabinoids .
Eigenschaften
CAS-Nummer |
1543-60-8 |
|---|---|
Molekularformel |
C17H11FO |
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
(2-fluorophenyl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C17H11FO/c18-16-8-4-3-7-15(16)17(19)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
InChI-Schlüssel |
IXJSDYSXMOYUFJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


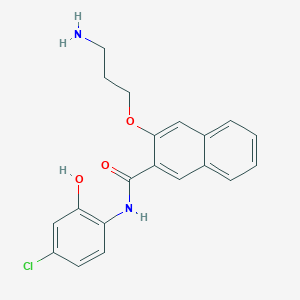
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![2-[3-Acetyloxy-4-(phenylthio)phenyl]propanoic acid](/img/structure/B14747945.png)
